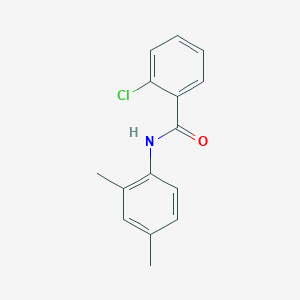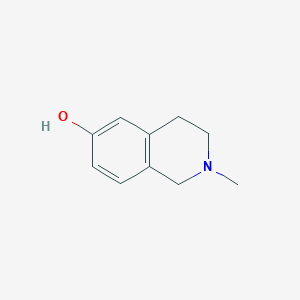
2-甲基-1,2,3,4-四氢异喹啉-6-醇
描述
“2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a synthetic compound with the CAS Number: 14097-39-3 and Linear Formula: C10H13NO . It belongs to the class of tetrahydroisoquinolines.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been reported in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is characterized by its IUPAC Name: 2-methyl-1,2,3,4-tetrahydro-6-isoquinolinol and InChI Code: 1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 . The molecular weight is 163.22 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” include a molecular weight of 163.22 g/mol, and it is a solid at room temperature . The compound has a storage temperature requirement of 2-8°C in a sealed and dry environment .
科学研究应用
神经学研究
在帕金森病患者和正常人类大脑中已经发现了2-甲基-1,2,3,4-四氢异喹啉-6-醇及相关化合物。Niwa等人(1987年)的研究发现,这些化合物是MPTP(一种神经毒素)的类似物,可能是与帕金森病相关的内源性神经毒素(Niwa et al., 1987)。此外,食物中存在类似四氢异喹啉并且能够穿过血脑屏障的事实,暗示了与神经疾病相关的可能的饮食联系(Makino et al., 1988)。
药理潜力
Kihara等人(1994年)和Kihara等人(1995年)探讨了2-甲基-1,2,3,4-四氢异喹啉-6-醇衍生物作为去甲肾上腺素增效剂的应用,表明在治疗与去甲肾上腺素失衡相关的疾病中具有潜在应用(Kihara et al., 1994),(Kihara et al., 1995)。这些发现为精神疾病和神经疾病的新型治疗开辟了途径。
治疗应用
Singh和Shah(2017年)审查了关于四氢异喹啉衍生物各种治疗活性的专利,表明在癌症、疟疾、中枢神经系统疾病和心血管疾病等领域具有广泛的潜在应用(Singh & Shah, 2017)。这突显了该化合物的多功能性以及作为开发新药基础的潜力。
神经保护作用
关于2-甲基-1,2,3,4-四氢异喹啉-6-醇的研究还包括对其神经保护作用的研究。Kotake等人(2005年)发现,1MeTIQ,一种衍生物,在培养的大鼠中脑中胍神经元对各种多巴胺能神经毒素表现出神经保护作用(Kotake et al., 2005)。这表明在像帕金森病这样的神经退行性疾病中有潜在用途。
安全和危害
The safety information for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” includes hazard statements H302-H315-H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
未来方向
The future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol” and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-4-8-6-10(12)3-2-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTXAQSFDCMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161510 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
CAS RN |
14097-39-3 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014097393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



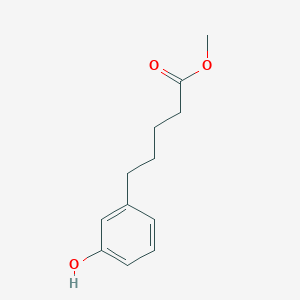
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
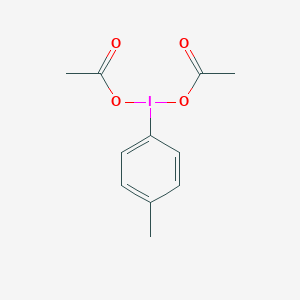
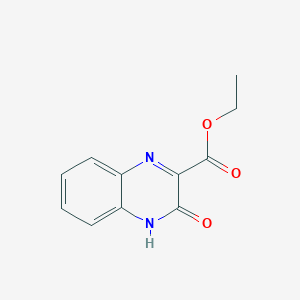
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
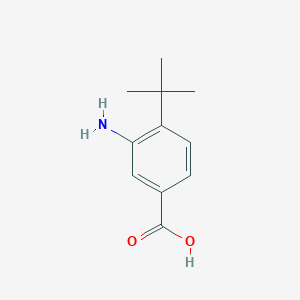
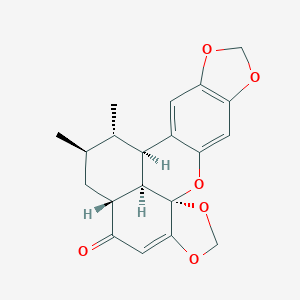
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)



